molecular formula C19H18N4S B2422598 N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide CAS No. 393832-85-4

N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Cat. No.: B2422598
CAS No.: 393832-85-4
M. Wt: 334.44
InChI Key: UTLHIXCQLFBOHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon

Properties

IUPAC Name

N-phenyl-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4S/c24-19(21-16-7-2-1-3-8-16)23-13-12-22-11-5-9-17(22)18(23)15-6-4-10-20-14-15/h1-11,14,18H,12-13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTLHIXCQLFBOHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CN=CC=C3)C(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide can be achieved through several synthetic routes One common method involves the reaction of pyridine-3-carboxylic acid with phenylhydrazine to form the corresponding hydrazide This intermediate is then cyclized with an appropriate reagent, such as phosphorus oxychloride, to form the pyrazine ring

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration. Purification steps, such as recrystallization and chromatography, are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the aid of catalysts.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups.

Scientific Research Applications

N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-1-(pyridin-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
  • N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide
  • N-phenyl-1-(quinolin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide

Uniqueness

N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the pyridine ring at the 3-position, combined with the pyrazine and phenyl groups, contributes to its versatility and potential for diverse applications.

Biological Activity

N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews the synthesis, biological evaluation, and therapeutic implications of this compound based on diverse research studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrrolo-pyrazine core with a phenyl and pyridine substituent. Its chemical formula is C16H15N3SC_{16}H_{15}N_{3}S, with a molecular weight of approximately 285.38 g/mol. The presence of the carbothioamide group enhances its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions including cyclization and functionalization of precursor compounds. Various synthetic routes have been explored to optimize yield and purity.

Anticancer Properties

Recent studies have demonstrated that this compound exhibits significant anticancer activity. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (4T1) and cervical cancer (HeLa) cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell migration and invasion.

Cell Line IC50 (µM) Mechanism
4T17.5Induction of apoptosis
HeLa9.0Inhibition of migration
HepG212.0Cell cycle arrest

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting key signaling pathways involved in inflammation. It has been reported to reduce TNF-alpha release in LPS-stimulated macrophages, indicating its potential use in treating inflammatory diseases.

Case Studies

Case Study 1: Breast Cancer Treatment
In a preclinical study involving 4T1 breast cancer cells, treatment with this compound resulted in a significant decrease in cell viability (approximately 70% reduction at 10 µM concentration). The study also noted morphological changes indicative of apoptosis.

Case Study 2: Inhibition of Inflammatory Response
Another study investigated the compound's effect on LPS-induced TNF-alpha production in RAW264.7 macrophages. The results showed a dose-dependent inhibition with an IC50 value of approximately 15 µM, suggesting its potential as an anti-inflammatory agent.

Q & A

Q. What are the standard methodologies for synthesizing N-phenyl-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide?

  • Methodological Answer : Synthesis typically involves multi-step reactions starting from pyrrolo-pyrazine precursors. Key steps include:
  • Core formation : Intramolecular cyclization using palladium catalysts (e.g., for pyrrolo[1,2-a]pyrazine frameworks) .
  • Functionalization : Introduction of the pyridin-3-yl group via alkylation or coupling reactions under basic conditions.
  • Carbothioamide addition : Reaction with thiourea derivatives in polar aprotic solvents (e.g., DMF) at controlled temperatures (60–80°C) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to achieve >95% purity .

Q. How is the compound characterized to confirm structural integrity?

  • Methodological Answer : A combination of spectroscopic and analytical techniques is used:
  • NMR : ¹H and ¹³C NMR identify proton environments and carbon connectivity, with distinct peaks for the pyridine (δ 8.5–9.0 ppm) and thiourea (δ 10–12 ppm) groups .
  • Mass spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., calculated [M+H]⁺ = 409.12, observed = 409.11) .
  • X-ray crystallography : Resolves dihydropyrrolo-pyrazine ring conformation and substituent spatial arrangement .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer : Initial screens focus on:
  • Enzyme inhibition : Assays against kinases or proteases (e.g., ATP-binding site competition using fluorescence-based protocols) .
  • Cellular viability : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
  • Solubility/logP : HPLC-based determination of partition coefficients to predict pharmacokinetic behavior .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

  • Methodological Answer : Critical parameters include:
  • Catalyst selection : Palladium(II) acetate vs. Pd/C for cyclization efficiency (yields improve from 45% to 68% with Pd/C) .
  • Solvent effects : Substituting DMF with DMAc reduces side-product formation during carbothioamide addition .
  • Temperature control : Lowering reaction temperatures (e.g., 50°C vs. 80°C) minimizes thiourea decomposition .

Q. How to resolve contradictions in spectroscopic data across studies?

  • Methodological Answer : Discrepancies (e.g., NMR shifts for pyridine protons) arise from solvent polarity or tautomerism. Solutions include:
  • Standardized conditions : Use deuterated DMSO for all NMR comparisons to eliminate solvent-induced shifts .
  • Dynamic NMR : Analyze temperature-dependent spectra to detect tautomeric equilibria in the thiourea group .
  • Computational validation : DFT calculations (e.g., B3LYP/6-31G*) to predict and match experimental spectra .

Q. What strategies validate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer : Advanced approaches include:
  • Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry with target enzymes .
  • Molecular docking : Simulate interactions with kinase active sites (e.g., using AutoDock Vina) to identify key hydrogen bonds with the pyridine and thiourea moieties .
  • Mutagenesis studies : Replace critical residues (e.g., Lys123 in kinase targets) to confirm binding dependencies .

Q. How to establish structure-activity relationships (SAR) for analogs?

  • Methodological Answer : Systematic SAR requires:
  • Substituent variation : Synthesize analogs with modified pyridine (e.g., 4-methoxy vs. 3-nitro) or phenyl groups .
  • Bioactivity clustering : Use principal component analysis (PCA) to correlate structural features (e.g., logP, polar surface area) with IC50 values .
  • Crystallographic data : Compare X-ray structures of analog-enzyme complexes to map steric and electronic influences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.